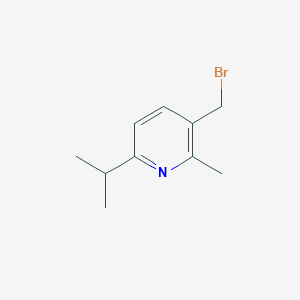

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine

Übersicht

Beschreibung

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine is a chemical compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of a bromomethyl group at the third position, a methyl group at the second position, and an isopropyl group at the sixth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-6-(propan-2-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine serves as a versatile intermediate in organic synthesis. It can participate in various reactions due to its functional groups, enabling the formation of complex molecules.

Key Synthetic Routes

-

Formation of N-(pyridin-2-yl)amides :

- Method : C–C bond cleavage promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) under mild conditions.

- Outcome : This method allows for the selective synthesis of amides from α-bromoketones and 2-aminopyridines, demonstrating the compound's utility in generating valuable nitrogen-containing compounds.

-

Synthesis of Pyrazolo[3,4-b]pyridines :

- Context : Pyrazolo derivatives are known for their biological activity.

- Outcome : The compound's structure provides a foundation for synthesizing pyrazolo derivatives, which have been extensively studied for their medicinal properties.

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a precursor for developing new therapeutic agents.

Case Studies

-

Anti-Tubercular Agents :

- Research indicates that derivatives of this compound exhibit significant anti-tubercular activity.

- Five synthesized compounds demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating varying degrees of efficacy against tuberculosis.

-

IRAK4 Inhibition :

- Compounds derived from similar structures have been explored as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is implicated in various inflammatory diseases.

- The potential therapeutic application includes treatments for rheumatoid arthritis, inflammatory bowel disease, and cancer .

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring. The compound’s interactions with biological targets and pathways depend on the nature of the substituents introduced through these reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Bromomethyl)-6-(propan-2-yl)pyridine: Similar structure but lacks the methyl group at the second position.

3-(Chloromethyl)-2-methyl-6-(propan-2-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

3-(Bromomethyl)-2,6-dimethylpyridine: Similar structure but with an additional methyl group at the sixth position.

Uniqueness

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct reactivity and properties. The presence of the bromomethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine is a brominated pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the pyridine ring, which may influence its biological activity and reactivity.

- Molecular Formula : C₁₀H₁₄BrN

- Molecular Weight : Approximately 228.13 g/mol

- Structural Features :

- Bromomethyl group: Enhances electrophilicity, potentially useful in nucleophilic substitution reactions.

- Isopropyl group: May contribute to steric effects that influence biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but its structural analogs and related compounds exhibit various pharmacological effects. Below are key areas of interest based on related research findings.

Antimicrobial Activity

Research on similar pyridine derivatives suggests potential antimicrobial properties. For instance, compounds with similar brominated structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Pyridine derivatives are being investigated for their anticancer properties. Studies indicate that modifications at specific positions on the pyridine ring can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, indicating a promising therapeutic window.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 2-Bromo-6-methylpyridine | C₆H₆BrN | Lacks isopropyl group; simpler structure |

| 3-Bromomethyl-2-methyl-6-trifluoromethyl-pyridine | C₈H₇BrF₃N | Contains trifluoromethyl group; different electronic properties |

| 4-Bromomethylpyridine | C₇H₈BrN | Bromomethyl group at a different position; less steric hindrance |

This table illustrates that the presence of the isopropyl group in this compound may enhance its biological activity compared to simpler brominated pyridines.

Case Studies and Research Findings

- Antimicrobial Studies : A study involving various brominated pyridines indicated that compounds with bromomethyl groups exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could have similar efficacy.

- Cytotoxicity Assays : In vitro studies on related pyridine derivatives showed moderate cytotoxicity against ovarian cancer cells, with selectivity for cancerous over non-cancerous cells. This highlights the potential for further exploration of this compound in cancer therapeutics.

- Mechanistic Insights : Investigations into the mechanism of action for pyridine derivatives often reveal that they interact with key biological targets, such as enzymes involved in metabolic pathways or receptors linked to cell signaling. Understanding these interactions could provide insights into optimizing the biological activity of this compound.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2-methyl-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7(2)10-5-4-9(6-11)8(3)12-10/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDXPTKVDHHSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.